

physical and chemical properties of 1,3-Diiodotetrafluorobenzene

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Compound of Interest

Compound Name: 1,3-Diiodotetrafluorobenzene

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An In-depth Technical Guide to **1,3-Diiodotetrafluorobenzene**: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound that has emerged as a versatile and powerful building block in modern chemistry. Its unique electronic properties, stemming from the presence of both highly electronegative fluorine atoms and polarizable iodine atoms, make it a subject of significant interest. The fluorine substituents create an electron-deficient aromatic ring, which activates the C-I bonds for a range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of **1,3-diiodotetrafluorobenzene**, its key applications in organic synthesis and supramolecular chemistry, and practical protocols for its use.

Molecular and Physicochemical Properties

1,3-Diiodotetrafluorobenzene is distinguished from its isomers by its physical state at ambient temperature. While the 1,2- and 1,4- isomers are crystalline solids, the 1,3- substitution pattern results in a compound that is a liquid at room temperature, which can be advantageous for certain handling and reaction conditions.^[1]

Compound Identification

Identifier	Value	Reference
Chemical Name	1,3-Diiodotetrafluorobenzene	[2]
Synonyms	1,2,3,5-Tetrafluoro-4,6-diiodobenzene	[2][3]
CAS Number	67815-57-0	[2][4][5][6]
Molecular Formula	C ₆ F ₄ I ₂	[2][3][6]
Molecular Weight	401.87 g/mol	[3][5][7]
IUPAC Name	1,2,3,5-tetrafluoro-4,6-diiodobenzene	[3]

Physical Properties

Property	Value	Reference
Appearance	Liquid at 25 °C	[1]
Boiling Point	256.5 °C at 760 mmHg	[2][5]
Density	2.671 g/cm ³	[2][5]
Refractive Index	1.608	[2]
LogP	3.452	[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **1,3-diiodotetrafluorobenzene**. While specific spectra are dependent on the acquisition parameters, the expected characteristics can be predicted based on the molecular structure.

- **¹⁹F NMR Spectroscopy:** Due to the molecule's C_{2v} symmetry, two distinct fluorine environments are expected. This would result in two signals in the ¹⁹F NMR spectrum. The fluorine atom situated between the two iodine atoms (F2) would appear as one signal, while the other three fluorine atoms (F4, F5, F6) would be chemically equivalent and produce a second signal. The typical chemical shift range for aromatic fluorine atoms is broad,

generally between -100 to -170 ppm (relative to CFCl_3).^{[8][9]} For comparison, the ^{19}F NMR chemical shift for the related 1,4-diiodotetrafluorobenzene is reported at -118.56 ppm.^[10]

- ^{13}C NMR Spectroscopy: The symmetry of the molecule would lead to three distinct signals in the ^{13}C NMR spectrum: one for the two carbon atoms bonded to iodine (C1, C3), one for the carbon atom between them (C2), and one for the remaining three carbon atoms (C4, C5, C6). The carbon atoms attached to the highly electronegative iodine will be significantly shifted downfield. Studies on the 1,4-isomer have shown that the ^{13}C chemical shifts are sensitive to the halogen bonding environment, a principle that also applies to the 1,3-isomer.
[\[11\]](#)

Chemical Properties and Reactivity

The chemical behavior of **1,3-diiodotetrafluorobenzene** is dominated by two key features: its capacity to act as a potent halogen-bond donor and the reactivity of its carbon-iodine bonds in palladium-catalyzed cross-coupling reactions.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.^{[12][13]} The electron-withdrawing fluorine atoms on the benzene ring pull electron density away from the iodine atoms, creating a region of positive electrostatic potential on the iodine's outer surface, known as a " σ -hole". This σ -hole can then interact strongly with electron-rich atoms like nitrogen, oxygen, or anions.^{[12][13][14]} **1,3-Diiodotetrafluorobenzene** is an excellent ditopic halogen-bond donor, capable of forming structured supramolecular assemblies and co-crystals.^{[1][15]}

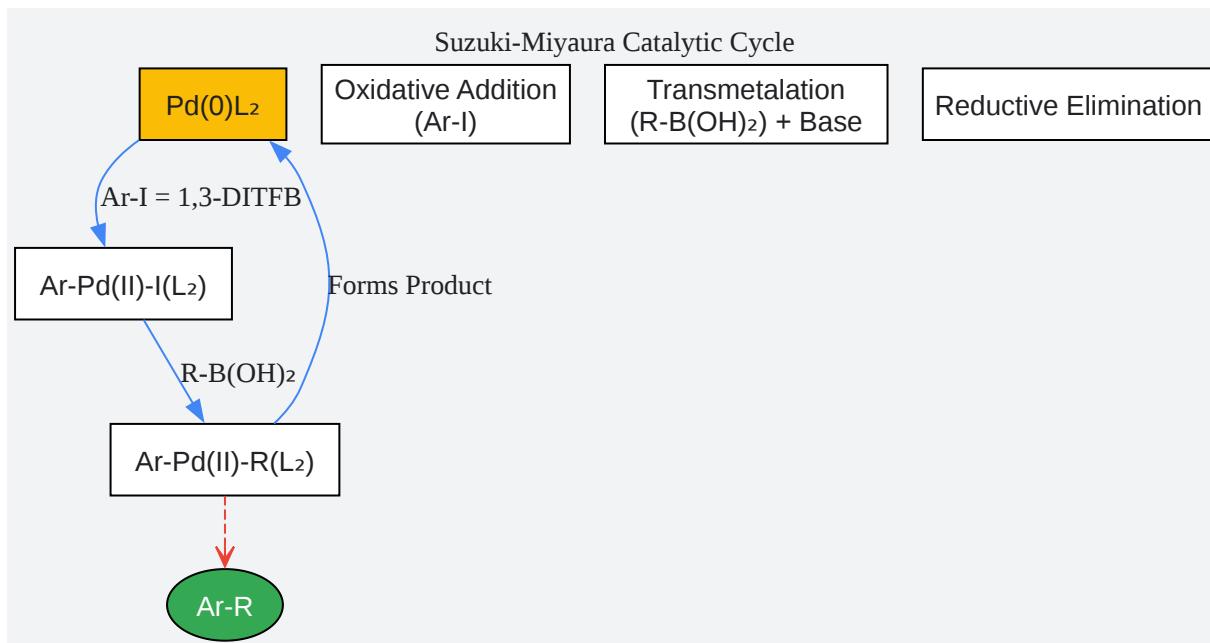
Caption: Halogen bond formation between **1,3-diiodotetrafluorobenzene** and a Lewis base.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds of **1,3-diiodotetrafluorobenzene** are highly reactive sites for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This makes it an invaluable precursor for synthesizing complex, highly fluorinated molecules.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.^{[16][17]} This reaction is widely used due to its mild conditions and

tolerance of various functional groups.[16][18] **1,3-Diiodotetrafluorobenzene** can undergo sequential or double Suzuki coupling to introduce new aryl or vinyl substituents.



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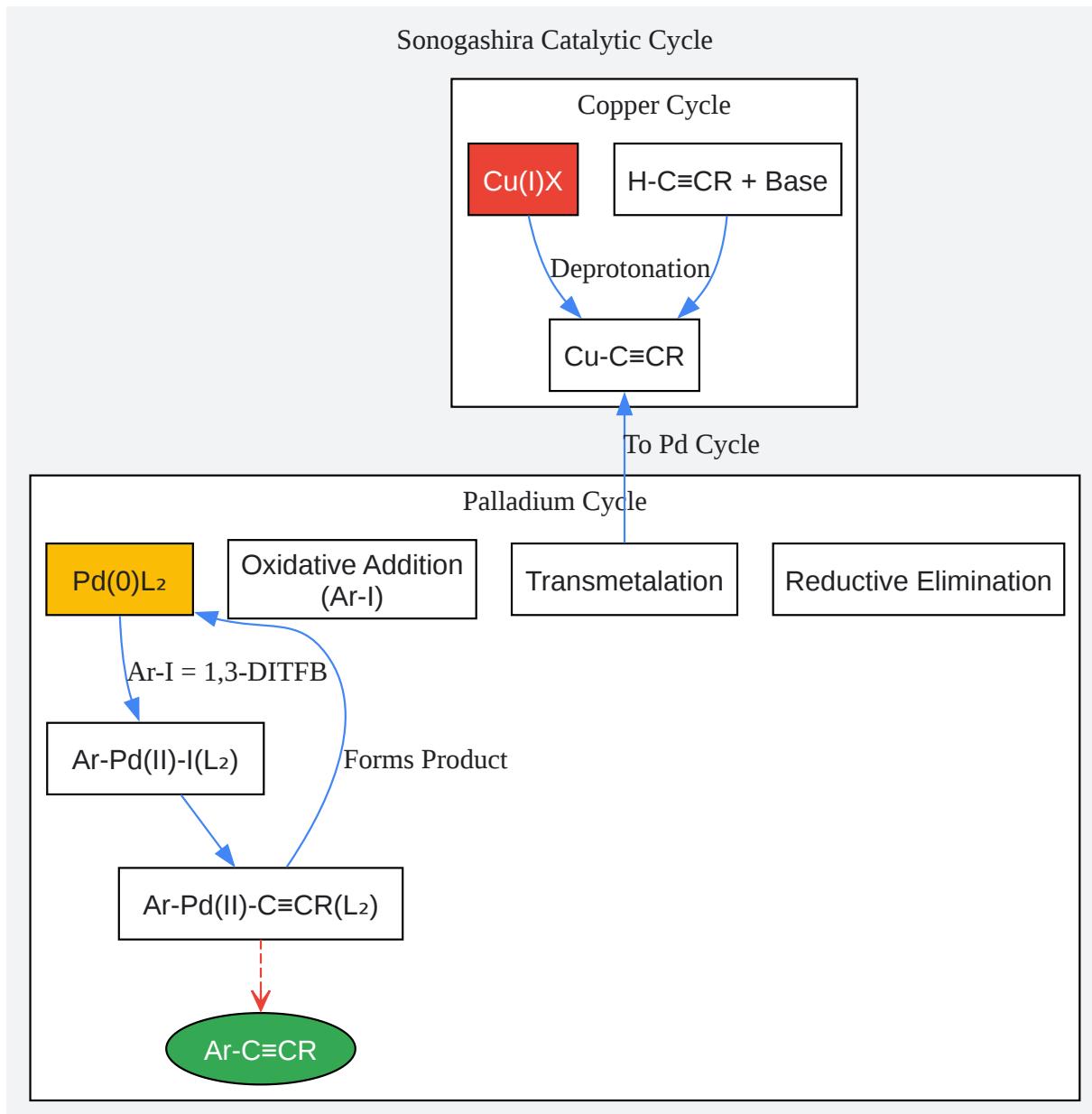
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **1,3-diiodotetrafluorobenzene** (1.0 mmol), the desired boronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 3.0 mmol).
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

- Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne.^{[19][20]} This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.^[21] It is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.



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Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve **1,3-diiidotetrafluorobenzene** (1.0 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2 mol%), and a copper co-catalyst (e.g., CuI , 4 mol%) in a suitable solvent like degassed THF or DMF (10 mL).
- Reagent Addition: Add a degassed amine base, such as triethylamine or diisopropylamine (3.0 mmol), followed by the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling).
- Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
- Workup: Quench the reaction with saturated aqueous NH_4Cl solution. Extract the product with an organic solvent (e.g., diethyl ether).
- Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate. Purify the residue by flash column chromatography.

Synthesis and Purification

While several vendors supply **1,3-diiidotetrafluorobenzene**, understanding its synthesis is valuable. A common synthetic route to polyiodotetrafluorobenzenes involves the direct iodination of the corresponding tetrafluorobenzene precursor. For instance, the synthesis of the 1,4-isomer is achieved by reacting 1,2,4,5-tetrafluorobenzene with iodine in fuming sulfuric acid.^[22] A similar strategy would be applicable for the 1,3-isomer starting from 1,2,3,5-tetrafluorobenzene.

Representative Synthesis Protocol

- Reaction Setup: In a reaction vessel equipped for vigorous stirring, carefully add iodine to fuming sulfuric acid (oleum).
- Substrate Addition: To this mixture, slowly add 1,2,3,5-tetrafluorobenzene.
- Heating: Heat the reaction mixture to 55-65 °C for several hours.
- Quenching: After cooling, pour the reaction mixture carefully over crushed ice.

- Isolation: A precipitate will form. Filter the solid and wash thoroughly with an aqueous sodium bisulfite solution to remove any excess iodine, followed by water.
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation, given its low melting point.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of **1,3-Diiodotetrafluorobenzene** and ensuring laboratory safety.

- Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).^[3]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere to prevent degradation. It is noted to be light-sensitive.
- Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion and Future Outlook

1,3-Diiodotetrafluorobenzene is a key intermediate with a unique profile of physical and chemical properties. Its role as a liquid, ditopic halogen-bond donor opens up vast possibilities in crystal engineering and the design of novel supramolecular materials. Furthermore, its utility in cornerstone synthetic reactions like Suzuki-Miyaura and Sonogashira couplings solidifies its importance for drug development professionals and research scientists aiming to construct complex, fluorinated molecular architectures. As research in fluorinated compounds and supramolecular chemistry continues to expand, the demand for and applications of **1,3-Diiodotetrafluorobenzene** are poised to grow significantly.

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